molecular formula C7H2BrCl5 B057045 Pentachlorobenzyl bromide CAS No. 36593-26-7

Pentachlorobenzyl bromide

Cat. No. B057045
CAS RN: 36593-26-7
M. Wt: 343.3 g/mol
InChI Key: XVDXYWLCPJLCDE-UHFFFAOYSA-N
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Description

Pentafluorobenzyl bromide is a member of the class benzyl bromides that is benzyl bromide in which the hydrogens at positions 2, 3, 4, 5, and 6 of the phenyl ring are replaced by fluoro groups . It is a versatile derivatization agent in chromatography and mass spectrometry .


Synthesis Analysis

Mercury pentachloro- and pentachlorobenzyl compounds can be synthesized using pentachlorobenzyl bromides and Hg metal, with pyrolysis yielding pentahalotoluenes rather than decahalodibenzyls .


Molecular Structure Analysis

The molecular formula of Pentafluorobenzyl bromide is C6F5CH2Br .


Chemical Reactions Analysis

Mercury pentachloro- and pentachlorobenzyl compounds can be synthesized using pentachlorobenzyl bromides and Hg metal, with pyrolysis yielding pentahalotoluenes rather than decahalodibenzyls .


Physical And Chemical Properties Analysis

Pentafluorobenzyl bromide is used for the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) .

Scientific Research Applications

  • Synthesis of Mercury Pentachloro- and Pentabromobenzyl Compounds : A study by Butin, Ivkina, and Reutov (1983) explored the synthesis of bis(pentahalobenzyl) mercury compounds using pentachlorobenzyl bromide. This research contributes to the understanding of the reactions and properties of these compounds in different catalytic conditions (Butin, Ivkina, & Reutov, 1983).

  • Derivatization Agent in Chromatography and Mass Spectrometry : Pentafluorobenzyl bromide (PFB-Br), a compound similar to pentachlorobenzyl bromide, is widely used in chromatography and mass spectrometry. Tsikas (2017) reviewed its utility in the analysis of various substances, highlighting its stability and suitability for sensitive analysis (Tsikas, 2017).

  • Influence on Haloacetic Acid Speciation : The study by Cowman and Singer (1996) investigated the effect of bromide ion, such as in pentachlorobenzyl bromide, on the distribution of haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This research has implications for understanding the environmental behavior of these compounds (Cowman & Singer, 1996).

  • Study on Mercury Benzyl Compounds : A 1985 study by Butin, Ivkina, and Reutov examined the synthesis of benzyl mercury compounds using pentachlorobenzyl bromide and other substituted benzyl bromides. This research adds to the knowledge of the reactivity and synthesis conditions of these compounds (Butin, Ivkina, & Reutov, 1985).

Future Directions

Given the broad variety of applications as well as the compound-specific sensitivity for the ultra-trace analysis of target xenobiotics in human biological fluids, subsequent studies are required to develop convenient, faster derivatization procedures and reagents better suited for routine analysis .

properties

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDXYWLCPJLCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentachlorobenzyl bromide
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Pentachlorobenzyl bromide

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